

In-Depth Technical Guide: Characterization of Dabrafenib (CAS Number: 1000895-26-0)

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Compound of Interest

Compound Name: (3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B591735

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound identified by CAS number 1000895-26-0, commonly known as Dabrafenib (GSK2118436). Dabrafenib is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly targeting the V600E mutant, which is a key driver in various cancers, most notably metastatic melanoma.^{[1][2][3]} Its therapeutic efficacy is primarily attributed to the suppression of the constitutively active Mitogen-Activated Protein Kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK), leading to cell cycle arrest and apoptosis in cancer cells.^[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide	[4]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[4]
Molecular Weight	519.56 g/mol	[4]
CAS Number	1000895-26-0	-
Synonyms	GSK2118436, Tafinlar	[4][5]
Solubility	DMSO: 100 mg/mL (192.47 mM)	[6]

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Dabrafenib against various RAF kinases.

Target Kinase	IC ₅₀ (nM)	Assay Conditions	Reference
BRAF V600E	0.6 - 0.8	Cell-free enzymatic assay	[5][6]
Wild-type BRAF	3.2 - 5.2	Cell-free enzymatic assay	[6]
c-RAF	5.0	Cell-free enzymatic assay	[5][6]

Cellular Activity

The following table presents the half-maximal growth inhibitory concentration (gIC₅₀) and cellular IC₅₀ values of Dabrafenib in various cancer cell lines.

Cell Line	BRAF Status	gIC ₅₀ / IC ₅₀ (nM)	Assay Type	Reference
SKMEL28	V600E	3	Cell Proliferation Assay	[6]
A375P F11	V600E	8	Cell Proliferation Assay	[6]
Colo205	V600E	7	Cell Proliferation Assay	[6]
HFF (Human Foreskin Fibroblasts)	Wild-type	>3,000	Cell Proliferation Assay	[6]
ES-2 (Ovarian Carcinoma)	V600E	IC ₅₀ for pERK inhibition	Western Blot	[7]
BRAF V600E mutated cell lines	V600E	200	Cell Proliferation Assay	[8]

Pharmacokinetic Properties in Humans

Parameter	Value	Dosing Regimen	Reference
Absolute Bioavailability	94.5%	150 mg oral dose	[3]
Time to Maximum Plasma Concentration (T _{max})	2.0 hours	150 mg oral dose	[3][8]
Terminal Half-life (t _{1/2})	4.8 - 5.2 hours	150 mg oral dose	[3][8]
Apparent Clearance (CL/F) at steady-state	34.3 L/h	150 mg BID	[1]
Volume of Distribution (V _d)	45.5 L	Intravenous microdose	[3]

Experimental Protocols

In Vitro BRAF Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Dabrafenib against BRAF kinase.

- Reagents and Materials: Recombinant BRAF kinase, MEK substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35), Dabrafenib stock solution, 96-well or 384-well plates, detection reagent (e.g., ADP-Glo™ or LanthaScreen™).[9][10]
- Procedure:
 1. Prepare serial dilutions of Dabrafenib in DMSO.
 2. In a multi-well plate, add the BRAF kinase and the Dabrafenib dilutions or DMSO (vehicle control).
 3. Pre-incubate to allow for inhibitor binding.
 4. Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP.
 5. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
 6. Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies either ADP production or substrate phosphorylation.
 7. Calculate the percent inhibition for each Dabrafenib concentration and determine the IC₅₀ value using a non-linear regression curve fit.[11]

Cell Viability Assay (MTT/MTS General Protocol)

This protocol describes a common method to assess the effect of Dabrafenib on cancer cell proliferation and viability.

- Reagents and Materials: Cancer cell lines (e.g., A375), cell culture medium, Dabrafenib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, solubilization solution (for MTT), 96-well plates, microplate reader.

- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.[12]
 2. Treat the cells with serial dilutions of Dabrafenib or DMSO (vehicle control).
 3. Incubate for a specified period (e.g., 72 hours).
 4. Add MTT or MTS reagent to each well and incubate to allow for the conversion to formazan by viable cells (typically 2-4 hours).[12]
 5. If using MTT, add a solubilization solution to dissolve the formazan crystals.
 6. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12]
 7. Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value.

Western Blot Analysis of ERK Phosphorylation

This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

- Reagents and Materials: Cancer cell line, cell culture medium, Dabrafenib, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (anti-pERK, anti-total ERK), HRP-conjugated secondary antibody, SDS-PAGE gels, PVDF membrane, ECL substrate, and an imaging system.[13][14]
- Procedure:
 1. Seed cells and grow to 70-80% confluence.
 2. Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours).
 3. Lyse the cells in ice-cold lysis buffer.

4. Determine the protein concentration of the lysates (e.g., using a BCA assay).
5. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
6. Block the membrane to prevent non-specific antibody binding.
7. Incubate the membrane with the primary antibody against phosphorylated ERK (pERK).
8. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
9. Detect the signal using an ECL substrate and an imaging system.
10. Strip the membrane and re-probe with an antibody against total ERK for loading control.
11. Quantify the band intensities to determine the extent of pERK inhibition.[\[13\]](#)

LC-MS/MS Method for Dabrafenib Quantification in Plasma

This protocol outlines a method for the quantitative analysis of Dabrafenib in plasma samples.

- Reagents and Materials: Human plasma samples, Dabrafenib standard, internal standard (e.g., Dabrafenib-d9), protein precipitation solvent (e.g., acetonitrile), LC-MS/MS system with a triple quadrupole mass spectrometer, C18 analytical column.[\[2\]](#)[\[15\]](#)[\[16\]](#)
- Procedure:

1. Sample Preparation (Protein Precipitation):
 - To a plasma sample, add the internal standard.
 - Add cold acetonitrile to precipitate plasma proteins.
 - Vortex and centrifuge at high speed.
 - Collect the supernatant for analysis.[\[2\]](#)

2. Chromatographic Separation:

- Inject the prepared sample onto a C18 column.
- Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid for separation.[\[15\]](#)[\[16\]](#)

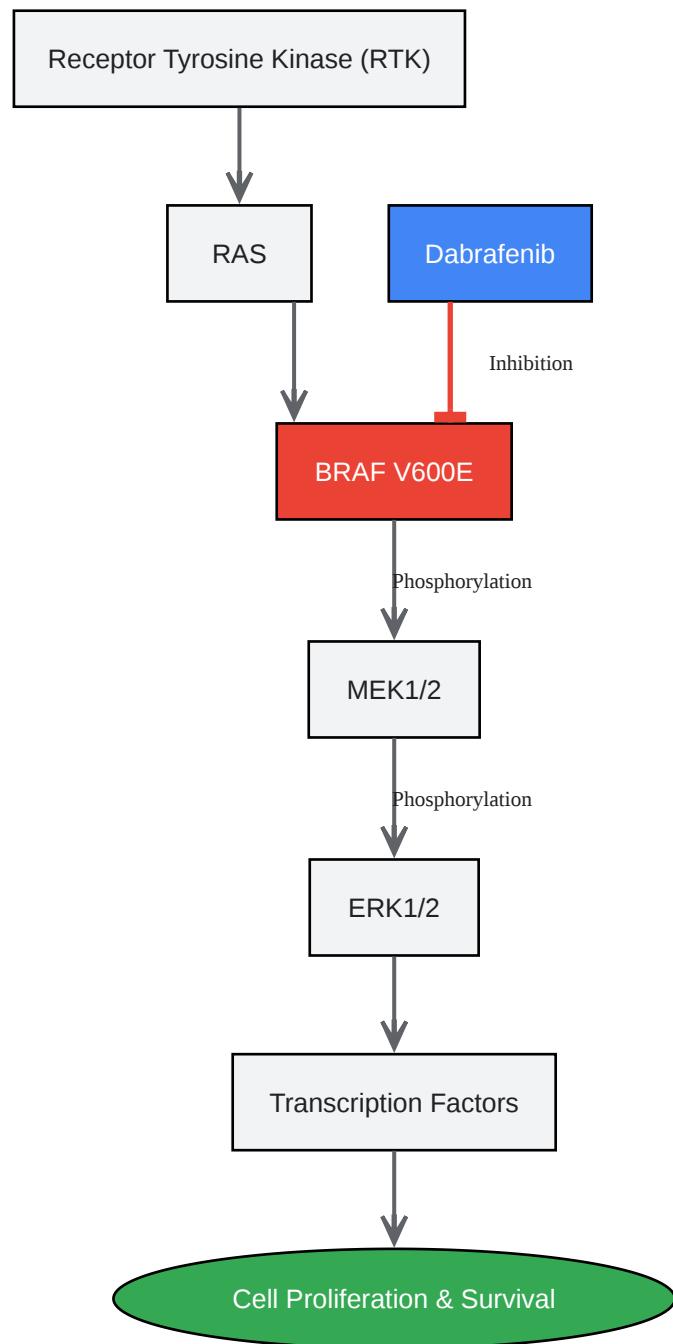
3. Mass Spectrometric Detection:

- Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization.
- Monitor the specific multiple reaction monitoring (MRM) transitions for Dabrafenib and the internal standard.[\[16\]](#)

4. Quantification:

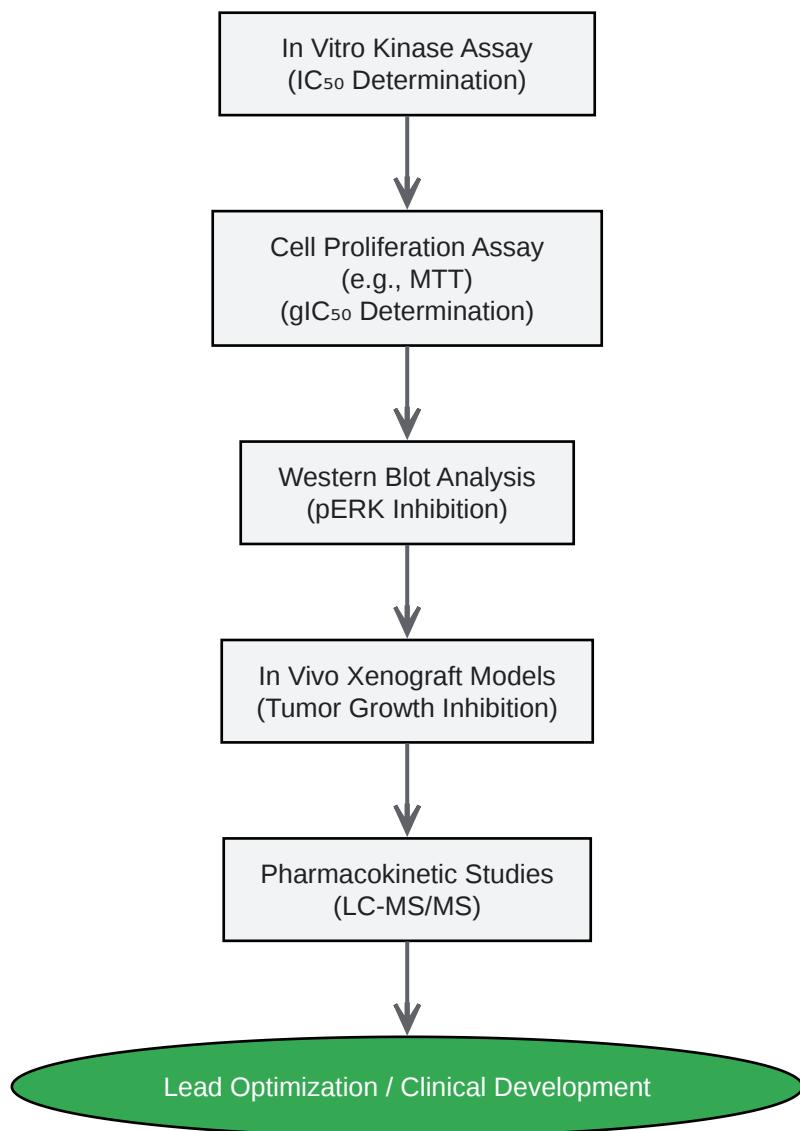
- Generate a calibration curve using known concentrations of Dabrafenib standard.
- Determine the concentration of Dabrafenib in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations



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Figure 1. MAPK signaling pathway with Dabrafenib inhibition.



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Figure 2. Experimental workflow for Dabrafenib characterization.

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